REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH:9]=[CH:10]OCC)=[CH:4][N:3]=1.Cl>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH:9]=[CH:10][NH:8][C:6]=2[N:7]=1
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Name
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|
Quantity
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38 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=N1)N)C=COCC
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Name
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|
Quantity
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100 g
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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evaporated to dryness under reduced pressure
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Type
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ADDITION
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Details
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Aqueous sodium carbonate solution (5%, 500 mL) is added to the residue
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Type
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EXTRACTION
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Details
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the mixture is extracted with EtOAc (3×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers are dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue is recrystallized from hexane/ether (4/1, 250 ml)
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Name
|
|
Type
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product
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Smiles
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ClC=1N=CC2=C(N1)NC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |